1-(4-Sulfophenyl)-3-methyl-4-(4-(bis(cyanoethyl)amino)phenylmethylene)-4,5-dihydro-5-pyrazolone
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Overview
Description
(E)-4-(4-(4-(Bis(2-cyanoethyl)amino)benzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzylidene group, a pyrazolyl group, and a benzenesulfonic acid moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(4-(4-(Bis(2-cyanoethyl)amino)benzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the bis(2-cyanoethyl)amine, followed by its reaction with a benzylidene derivative. The subsequent steps involve the formation of the pyrazolyl group and the introduction of the benzenesulfonic acid moiety. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial for optimizing the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) ensures the quality control and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(4-(4-(Bis(2-cyanoethyl)amino)benzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-4-(4-(4-(Bis(2-cyanoethyl)amino)benzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and cellular processes. Its ability to interact with biological molecules makes it a valuable tool for understanding biochemical pathways.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. Researchers are investigating its use in drug development, particularly for targeting specific molecular pathways involved in diseases.
Industry
In the industrial sector, (E)-4-(4-(4-(Bis(2-cyanoethyl)amino)benzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of (E)-4-(4-(4-(Bis(2-cyanoethyl)amino)benzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in the production of dyes and herbicides.
Caffeine: An alkaloid with a purine structure, known for its stimulant properties.
2,2’-Bipyridyl: A bidentate ligand used in transition metal catalysis and polymerization.
Uniqueness
(E)-4-(4-(4-(Bis(2-cyanoethyl)amino)benzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid stands out due to its complex structure and versatile reactivity. Unlike simpler compounds, it offers multiple functional groups that can participate in diverse chemical reactions, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
68541-05-9 |
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Molecular Formula |
C23H21N5O4S |
Molecular Weight |
463.5 g/mol |
IUPAC Name |
4-[(4E)-4-[[4-[bis(2-cyanoethyl)amino]phenyl]methylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonic acid |
InChI |
InChI=1S/C23H21N5O4S/c1-17-22(23(29)28(26-17)20-8-10-21(11-9-20)33(30,31)32)16-18-4-6-19(7-5-18)27(14-2-12-24)15-3-13-25/h4-11,16H,2-3,14-15H2,1H3,(H,30,31,32)/b22-16+ |
InChI Key |
JWBWZXYYSAFVDI-CJLVFECKSA-N |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C/C2=CC=C(C=C2)N(CCC#N)CCC#N)C3=CC=C(C=C3)S(=O)(=O)O |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CC=C(C=C2)N(CCC#N)CCC#N)C3=CC=C(C=C3)S(=O)(=O)O |
Origin of Product |
United States |
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